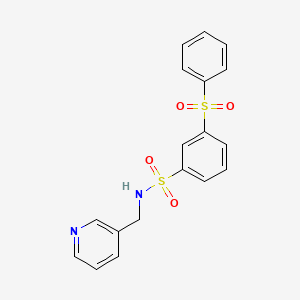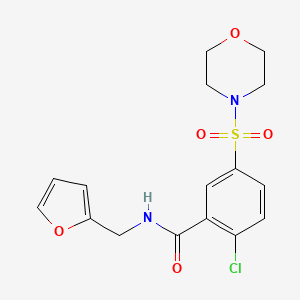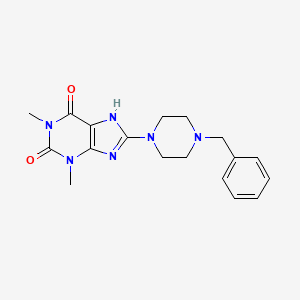![molecular formula C21H20N2O6 B3456369 5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol](/img/structure/B3456369.png)
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol
Descripción general
Descripción
The compound “5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol” is a complex organic molecule. It contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is fused with a benzofuran ring, another type of heterocyclic compound. The molecule also contains several methoxy (-OCH3) groups and a hydroxyl (-OH) group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and benzofuran rings likely contribute to the compound’s aromaticity, and the methoxy and hydroxyl groups could be involved in hydrogen bonding .Chemical Reactions Analysis
Pyrazole and benzofuran compounds can undergo a variety of chemical reactions. For example, pyrazoles can react with electrophiles at the 3-position, and benzofurans can undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its degree of aromaticity, the presence of polar functional groups, and the potential for intramolecular hydrogen bonding .Aplicaciones Científicas De Investigación
5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol has been studied for its potential applications in various fields, including cancer research, neuroprotection, and anti-inflammatory therapy. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In neuroprotection, this compound has been found to protect neurons from oxidative stress and reduce inflammation in the brain. In anti-inflammatory therapy, this compound has been shown to inhibit the production of pro-inflammatory cytokines.
Mecanismo De Acción
The mechanism of action of 5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol involves the inhibition of various signaling pathways, including the PI3K/Akt and NF-κB pathways. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and anti-tumor activity. This compound has also been found to inhibit angiogenesis, which is the process of new blood vessel formation that is essential for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol in lab experiments is its potency and specificity in inhibiting various signaling pathways. However, one of the limitations is its solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for the study of 5-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-4,7-dimethoxy-1-benzofuran-6-ol. One potential direction is the development of this compound analogs with improved solubility and potency. Another direction is the investigation of this compound in combination with other drugs for cancer treatment. Finally, the study of this compound in animal models could provide further insight into its potential therapeutic applications.
Conclusion:
In conclusion, this compound is a chemical compound that has been extensively studied for its potential applications in various fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new therapies for cancer, neuroprotection, and anti-inflammatory therapy.
Propiedades
IUPAC Name |
5-[3-(3,4-dimethoxyphenyl)-1H-pyrazol-5-yl]-4,7-dimethoxy-1-benzofuran-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O6/c1-25-15-6-5-11(9-16(15)26-2)13-10-14(23-22-13)17-18(24)21(28-4)20-12(7-8-29-20)19(17)27-3/h5-10,24H,1-4H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTTFYVHOQQXZHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C3=C(C4=C(C(=C3O)OC)OC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-(diphenylmethyl)acetamide](/img/structure/B3456334.png)
![diethyl 2-{[(4-methyl-1-piperazinyl)acetyl]amino}-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3456337.png)
![ethyl 2-[(1-piperidinylacetyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B3456340.png)

![N-(3-chlorophenyl)-2-[(phenylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B3456346.png)


![8',9'-dimethoxy-3'-(3-pyridinyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B3456377.png)
![6,6'-(4,4'-biphenyldiyl)bis(5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione)](/img/structure/B3456381.png)
![2,2'-[(methylimino)di-3,1-propanediyl]bis(1H-isoindole-1,3(2H)-dione)](/img/structure/B3456388.png)

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-2-(2-thienyl)acetamide](/img/structure/B3456398.png)
